L-Serine-15N

Overview

Description

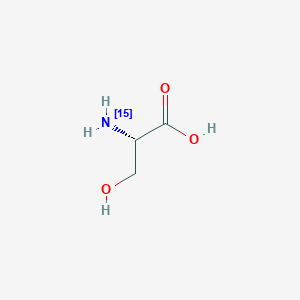

L-Serine-15N is a stable isotope-labeled variant of the non-essential amino acid L-serine, where the nitrogen atom at the amino group is replaced with the heavy isotope nitrogen-15 (15N). This modification enables precise tracking of nitrogen metabolism in biological systems, making it invaluable in metabolic pathway studies, drug development, and nuclear magnetic resonance (NMR) spectroscopy . With a molecular formula of C₃H₇¹⁵NO₃ and molecular weight of 106.087 g/mol (for Dthis compound; L-form shares the formula but differs in stereochemistry), it is synthesized via isotopic enrichment techniques, such as enzymatic transamination or chemical synthesis using 15N-labeled precursors . Commercial products offer isotopic purities up to 99 atom% 15N, ensuring high sensitivity in tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Serine-15N can be synthesized using Na15NO2 and diethyl malonate as starting materials. The synthesis involves multiple steps, including the formation of acetamino-diethyl malonate, followed by hydrolysis and decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves metabolic labeling using whole cells grown in a culture medium enriched with the isotope. Another method is cell-free labeling using lysates from Escherichia coli or wheat germ .

Chemical Reactions Analysis

Types of Reactions: L-Serine-15N undergoes various chemical reactions, including:

Oxidation: L-Serine can be oxidized to form pyruvate and ammonia.

Reduction: It can be reduced to form glycine.

Substitution: It can undergo substitution reactions to form derivatives like phosphoserine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Phosphorylation reactions often use ATP and specific kinases.

Major Products:

Oxidation: Pyruvate and ammonia.

Reduction: Glycine.

Substitution: Phosphoserine.

Scientific Research Applications

L-Serine-15N is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various fields:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Helps in tracing metabolic pathways and understanding amino acid metabolism.

Medicine: Investigated for its role in neuroprotection and treatment of neurological disorders like Alzheimer’s and Parkinson’s diseases

Industry: Utilized in the production of labeled peptides and proteins for research and diagnostic purposes.

Mechanism of Action

L-Serine-15N exerts its effects primarily through its role in protein synthesis and cell proliferation. It acts as a precursor for several biomolecules, including glycine and sphingolipids. In the central nervous system, L-serine activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Key Properties of L-Serine-15N and Related Compounds

| Compound | Molecular Formula | Isotopic Label | Purity (Atom%) | Key Applications |

|---|---|---|---|---|

| This compound | C₃H₇¹⁵NO₃ | 15N at amino group | 98–99% | Metabolic tracing, NMR, drug PK/PD studies |

| Dthis compound | C₃H₇¹⁵NO₃ | 15N (racemic mixture) | 98% | Comparative stereochemical studies |

| L-Serine-1-¹³C | ¹³C₃H₇NO₃ | 13C at C-1 position | >98% | Carbon flux analysis in glycolysis |

| L-Serine-3,3-d₂ | C₃H₅D₂NO₃ | Deuterium at C-3 | N/A | Enhanced metabolic stability in drug design |

| L-Alanine-15N | C₃H₇¹⁵NO₂ | 15N at amino group | >98% | Alanine cycle studies, protein synthesis |

| Fmoc-Ser(tBu)-OH-15N | C₁₈H₁₇¹⁵NO₅ | 15N in Fmoc-protected Ser | 98% | Peptide synthesis, biomolecular NMR |

Functional and Application-Based Comparisons

Isotopic Tracers in Metabolic Studies

- This compound vs. L-Serine-1-¹³C : While both are used in tracer studies, this compound tracks nitrogen transfer in pathways like glycine synthesis and one-carbon metabolism, whereas L-Serine-1-¹³C monitors carbon flux in central metabolism (e.g., gluconeogenesis) .

- This compound vs. L-Alanine-15N : Alanine’s 15N label is critical in the glucose-alanine cycle, whereas serine’s label is pivotal in phospholipid and neurotransmitter synthesis .

Stereochemical Considerations

- This compound vs. Dthis compound : The L-form is biologically active in eukaryotic systems, while the racemic DL mix is used to study enzyme stereospecificity or bacterial metabolism, where D-serine plays roles in cell wall modulation .

Commercial Availability and Pricing

This compound is offered by suppliers like MedChemExpress and CymitQuimica, with prices ranging from €139/10 mg to €750/100 mg . In contrast, specialized derivatives like Fmoc-Ser(tBu)-OH-15N command higher costs due to additional synthetic steps and protective group chemistry .

Research Findings and Case Studies

- Metabolic Pathway Elucidation : In arginine synthesis, 15N from this compound was traced to the δ-position of ornithine via transaminases, confirming its role in nitrogen shuffling .

- Drug Development : Deuterated serines (e.g., L-Serine-3,3-d₂) prolong drug half-lives, whereas 15N labels in this compound enabled quantification of serine uptake in cancer cell lines without perturbing metabolic rates .

- Structural Biology: Fmoc-Ser(tBu)-OH-15N facilitated 15N-HSQC NMR studies of peptide conformational dynamics, a technique less feasible with non-isotopic serines .

Biological Activity

L-Serine-15N is a stable isotope-labeled form of the amino acid L-serine, which plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and cellular metabolism. This article explores the biological activity of this compound, focusing on its antioxidant properties, metabolic pathways, and implications in health and disease.

Overview of L-Serine

L-serine is a non-essential amino acid that is vital for numerous physiological functions. It is involved in the synthesis of proteins, phospholipids, and neurotransmitters. The incorporation of nitrogen-15 (15N) into L-serine allows researchers to trace metabolic pathways and understand its biological functions more accurately.

Antioxidant and Cytoprotective Effects

Recent studies have demonstrated that L-serine exhibits significant antioxidant and cytoprotective effects. For instance, a study conducted on Human Umbilical Vein Endothelial Cells (HUVECs) revealed that pretreatment with L-serine at concentrations ranging from 0.1 to 3.2 mM protected these cells from oxidative stress induced by hydrogen peroxide. The protective mechanism was linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of heme oxygenase-1 (HO-1) and enhanced nitric oxide (NO) production .

Key Findings:

- Nrf2 Activation : L-serine significantly elevated Nrf2 activity in HUVECs, which is crucial for cellular defense against oxidative stress.

- HO-1 Expression : The expression of HO-1, an important antioxidant enzyme, was markedly increased following L-serine treatment.

- Nitric Oxide Production : Enhanced NO production was observed, contributing to the cytoprotective effects against oxidative damage.

Metabolic Pathways

L-serine metabolism involves several pathways that are essential for maintaining cellular functions. In particular, it can be synthesized from glycine through a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT). This interconversion is critical in various tissues, including the liver and brain.

Table 1: Metabolic Conversion of Serine and Glycine

| Process | Enzyme | Substrates | Products |

|---|---|---|---|

| Glycine to Serine | SHMT | Glycine + THF | Serine + Formate |

| Serine to Glycine | SHMT | Serine + THF | Glycine + Formate |

Case Studies

- Neurodegenerative Diseases : Research has indicated that L-serine supplementation may have therapeutic potential in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A clinical trial showed that patients receiving L-serine experienced slowed disease progression .

- Metabolic Disorders : In metabolic studies involving ovine fetal hepatocytes, it was observed that stable isotope-labeled L-serine could be used to track metabolic changes in amino acid concentrations over time. This research highlighted the dynamic nature of serine metabolism during development .

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of L-Serine-<sup>15</sup>N during synthesis?

Methodological Answer: Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (<sup>15</sup>N-NMR) to confirm the incorporation of <sup>15</sup>N at the amino group. Cross-validate with high-resolution mass spectrometry (HRMS) to quantify isotopic enrichment (>98% is typical for metabolic studies). Ensure synthesis protocols adhere to reproducibility standards by documenting reaction conditions (e.g., temperature, pH, and precursor ratios) in detail .

Q. What experimental controls are essential when using L-Serine-<sup>15</sup>N in cell culture studies?

Methodological Answer: Include unlabeled L-Serine controls to distinguish isotopic effects from biological responses. Monitor intracellular metabolite pools via LC-MS to account for isotopic dilution. Validate cell viability under <sup>15</sup>N-enriched conditions, as high concentrations of labeled compounds may alter metabolic flux .

Q. How should L-Serine-<sup>15</sup>N be stored to prevent degradation or isotopic exchange?

Methodological Answer: Store lyophilized L-Serine-<sup>15</sup>N at -20°C in airtight containers to minimize moisture absorption. For dissolved aliquots, use sterile, nitrogen-purged vials and avoid repeated freeze-thaw cycles. Monitor pH stability (neutral conditions preferred) to prevent racemization or isotopic scrambling .

Advanced Research Questions

Q. How can isotopic tracing with L-Serine-<sup>15</sup>N resolve conflicting data on serine metabolism in cancer cells?

Methodological Answer: Design pulse-chase experiments to track <sup>15</sup>N incorporation into downstream metabolites (e.g., glycine, glutathione). Use kinetic modeling to account for compartmentalization (cytosol vs. mitochondria) and competing pathways (e.g., folate cycle). Address contradictions by standardizing cell culture media (e.g., serum-free vs. serum-containing) and reporting normalization methods (e.g., protein content vs. cell count) .

Q. What analytical challenges arise when quantifying <sup>15</sup>N-labeled serine in complex biological matrices?

Methodological Answer: Co-elution with unlabeled isomers or contaminants can skew HRMS results. Implement hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS to improve separation. Use internal standards (e.g., <sup>13</sup>C-labeled serine) to correct for matrix effects. Validate methods with spike-recovery experiments (85-115% recovery acceptable) .

Q. How do researchers design robust statistical frameworks for L-Serine-<sup>15</sup>N tracer studies with small sample sizes?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Use bootstrapping to estimate confidence intervals for isotopic enrichment ratios. Predefine exclusion criteria for outliers (e.g., ±3 SD from mean) to minimize bias. Transparently report statistical power calculations in supplementary materials .

Q. Data Contradiction and Reproducibility

Q. Why do studies report varying <sup>15</sup>N incorporation rates in neuronal serine metabolism?

Methodological Answer: Differences may stem from model systems (e.g., primary neurons vs. cell lines) or isotopic dilution rates influenced by extracellular serine availability. Reconcile discrepancies by replicating experiments under harmonized conditions (e.g., identical media formulations) and sharing raw data via repositories like Zenodo .

Q. How can researchers address conflicting NMR and MS data in L-Serine-<sup>15</sup>N quantification?

Methodological Answer: Calibrate instruments using certified reference materials (CRMs) for <sup>15</sup>N-labeled amino acids. Cross-validate results with orthogonal techniques (e.g., isotope ratio mass spectrometry). Document signal-to-noise ratios and limit of detection (LOD) thresholds to clarify technical vs. biological variability .

Q. Methodological Best Practices

Q. What ethical considerations apply to animal studies using L-Serine-<sup>15</sup>N?

Methodological Answer: Justify <sup>15</sup>N doses based on prior pharmacokinetic data to minimize waste and animal burden. Adhere to ARRIVE guidelines for reporting in vivo experiments, including detailed descriptions of anesthesia, euthanasia, and tissue collection protocols .

Q. How can researchers ensure computational models of serine flux integrate <sup>15</sup>N-tracer data accurately?

Methodological Answer: Use constraint-based metabolic modeling (e.g., flux balance analysis) with isotopomer-specific constraints. Validate models against experimental <sup>15</sup>N labeling patterns in key metabolites (e.g., ATP, NADH). Publish code and datasets in open-access platforms (e.g., GitHub, BioModels) for peer validation .

Q. Tables for Key Methodological Parameters

| Parameter | Recommended Standard | Reference |

|---|---|---|

| Isotopic Purity (HRMS) | ≥98% <sup>15</sup>N enrichment | |

| Storage Temperature | -20°C (lyophilized), -80°C (in solution) | |

| LC-MS Recovery Rate | 85-115% | |

| NMR Acquisition Time | ≥16 scans for <sup>15</sup>N sensitivity | |

| Statistical Power Threshold | ≥80% (α=0.05) |

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-GZPBOPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318039 | |

| Record name | L-Serine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-32-9 | |

| Record name | L-Serine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.